molecular formula C15H15F3N2O2 B166174 Flurprimidol CAS No. 56425-91-3

Flurprimidol

Cat. No.: B166174
CAS No.: 56425-91-3
M. Wt: 312.29 g/mol
InChI Key: VEVZCONIUDBCDC-UHFFFAOYSA-N
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Description

Flurprimidol is a synthetic inhibitor of Gibberrelic Acid biosynthesis . It is used in tissue culture to control internode elongation, especially in liquid cultures . It is also used as a growth retardant in horticultural crops in Europe .


Molecular Structure Analysis

This compound has a molecular formula of C15H15F3N2O2 and an average mass of 312.287 Da .


Chemical Reactions Analysis

This compound is applied as a granular formulation. Its dissipation and movement through various mediums such as organic media and sand have been studied . The dissipation isotherms were determined by applying nonlinear regression .


Physical and Chemical Properties Analysis

This compound is a trifluoromethyl ether compound that has reduced oxidative metabolism, which reduces dissipation, but also increases its lipophilicity .

Scientific Research Applications

1. Enhancing Plant Morphology

Flurprimidol has been found effective in modifying plant morphology. It can suppress the growth of shoots, influencing the physical appearance and structure of plants. In a study on Allium rosenbachianum, this compound was used to inhibit the growth of shoots and length of flower pedicels and leaves while increasing the number of flowers in inflorescences (Laskowska, Pogroszewska, & Parzymies, 2013). Similar effects were observed in the Oriental lily ‘Mona Lisa’, where this compound reduced stem extension without adversely affecting flowering time or flower quality (Pobudkiewicz & Treder, 2006).

2. Impact on Plant Water Relations and Gas Exchange

Research on Fraxinus americana (white ash) seedlings demonstrated that this compound can influence plant water relations and leaf gas exchange. It was found to reduce net CO2 assimilation rate and transpirational water loss due to decreased stomatal conductance, enhancing plant survival under soil water deficits (Premachandra, Chaney, & Holt, 1997).

3. Release and Mobility in Different Media

The release of this compound from a granular formulation and its movement through various mediums, including sand and organic media, was studied, showing that it dissipates over time and has movement through different substrates (Grey, Czarnota, Potter, & Bunnell, 2009).

4. Effect on Plant Metabolism and Regeneration

This compound has been shown to impact plant metabolism and regeneration. In moth bean callus, it influenced the concentrations of sugars, proteins, and enzymes, and reduced the formation of roots and shoots in culture media (Upadhyaya, Gehlot, Davis, Sankhla, Sankhla, & Sankhla, 1989).

5. Inhibiting Aquatic Plant Growth

This compound has been used to regulate the growth of aquatic plants, such as Eurasian watermilfoil. It effectively inhibits the growth of this invasive species, reducing shoot length and biomass while leading to starch accumulation in shoots and roots (Nelson, 2004).

Mechanism of Action

Target of Action

Flurprimidol is a synthetic inhibitor of Gibberellic Acid (GA) biosynthesis . The primary target of this compound is the enzymes catalyzing the steps in the GA biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . These enzymes are crucial for the production of gibberellins, a group of plant hormones that promote growth and influence various developmental processes.

Mode of Action

This compound acts by reducing the biosynthesis of gibberellins . It inhibits the enzymes involved in the GA biosynthetic pathway, thereby reducing the production of gibberellins . This leads to a decrease in plant height and internode length .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the enzymes involved in this pathway, this compound reduces the production of gibberellins, leading to a decrease in plant height and internode length .

Pharmacokinetics

This compound is highly active through plant roots, which lends itself to uniform growth regulation . A high percentage of the this compound activity remains unmetabolized; 95% of the activity in the xylem, 86% in the phloem, and 75% in the shoot .

Result of Action

The primary result of this compound’s action is the reduction of plant height and internode length . It effectively inhibits shoot growth, apparently by inhibiting gibberellin synthesis . This leads to more compact plants with vibrant blooms and dark green foliage .

Action Environment

The application environment can affect this compound’s performance . For example, the timing of trimming events can be related to the efficacy of the this compound treatment . Additionally, species sensitivity has a substantial influence on the efficacy of a this compound application .

Safety and Hazards

Flurprimidol causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Future research should focus on the efficacy of Flurprimidol and the interaction trimming timing provided that species with a history of known this compound performance are chosen .

Biochemical Analysis

Biochemical Properties

Flurprimidol acts by reducing the biosynthesis of gibberellins . It interacts with enzymes catalyzing the steps in the gibberellic acid (GA) biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . The nature of these interactions involves the inhibition of these enzymes, leading to a decrease in gibberellin synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by effectively inhibiting shoot growth . This is achieved through its action on the biosynthesis of gibberellins, which are important for promoting cell elongation and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in the gibberellic acid biosynthetic pathway . By inhibiting these enzymes, this compound reduces the biosynthesis of gibberellins, leading to changes in gene expression related to cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, 35 days after injection of this compound in 1-year-old apple, 10% had moved into the new shoots, 1.5% into the scion phloem, and 80% remained near the injection site . A high percentage of the activity was unmetabolized this compound .

Metabolic Pathways

This compound is involved in the gibberellic acid biosynthetic pathway . It interacts with enzymes catalyzing the steps in this pathway, particularly those involved in the oxidation of ent-kaurene to ent-kaurenoic acid .

Transport and Distribution

This compound is not highly mobile within plant tissues . After application, a significant amount of this compound remains near the application site, with only a small percentage moving into new shoots or the phloem .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role in inhibiting enzymes involved in the gibberellic acid biosynthetic pathway , it can be inferred that this compound likely localizes to areas where these enzymes are active.

Properties

IUPAC Name

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZCONIUDBCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024108
Record name Flurprimidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56425-91-3
Record name Flurprimidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56425-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurprimidol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurprimidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURPRIMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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